molecular formula C24H24F3N5O B11332463 2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B11332463
M. Wt: 455.5 g/mol
InChI Key: VNNLSGJNLFADFX-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the pyrimidine intermediate with a piperazine derivative.

    Addition of the Trifluoromethyl Group: This is usually done through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C24H24F3N5O/c1-16-7-9-18(10-8-16)30-21-15-22(29-17(2)28-21)31-11-13-32(14-12-31)23(33)19-5-3-4-6-20(19)24(25,26)27/h3-10,15H,11-14H2,1-2H3,(H,28,29,30)

InChI Key

VNNLSGJNLFADFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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